molecular formula C10H14N2O3 B1307402 Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate CAS No. 77165-99-2

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate

Cat. No.: B1307402
CAS No.: 77165-99-2
M. Wt: 210.23 g/mol
InChI Key: ZTTSWTYNJNLSDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a chemical compound offered as a high-purity fine chemical for research applications. This substance serves as a valuable intermediate and impurity standard in pharmaceutical development and synthesis. As a pyrimidine derivative, it is part of a class of heterocyclic compounds with a wide spectrum of importance in medicinal chemistry. Researchers utilize this compound in the development and analysis of active pharmaceutical ingredients (APIs). Its primary research applications include use as a building block in organic synthesis, a standard in analytical method development for quality control, and a key intermediate in the preparation of more complex molecules. The product must be stored in a refrigerator at 2-8°C and is shipped at ambient temperature. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals.

Properties

IUPAC Name

ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-4-14-9(13)6-15-10-11-7(2)5-8(3)12-10/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSWTYNJNLSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=NC(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392220
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77165-99-2
Record name ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: One-Pot Reaction (Adapted from Pyrimethanil Synthesis)

A patented one-pot method for pyrimidine derivatives involves reacting aniline derivatives with cyanamide and acetylacetone. While this process targets phenylguanidinium salts, modifications could yield 4,6-dimethylpyrimidin-2-ol by adjusting reactants:

Step Reagents/Conditions Key Observations
Formation of intermediate Aniline derivative + cyanamide + aqueous acid Forms phenylguanidinium salt (not isolated in one-pot processes).
Cyclization Acetylacetone + aqueous base Generates pyrimidine ring; methyl groups introduced via acetylacetone’s diketone.

Note: This method requires optimization to direct substitution at position 2 instead of phenylamine groups.

Method B: Direct Functionalization of Pyrimidine

Alternative routes may involve pre-synthesized 4,6-dimethylpyrimidin-2-ol. For example:

Esterification with Ethyl Chloroacetate

The hydroxyl group at position 2 undergoes nucleophilic substitution with ethyl chloroacetate. This reaction is critical for forming the ether-ester linkage:

Parameter Optimal Conditions Rationale
Base K₂CO₃ or NaH (polar aprotic solvent) Deprotonates hydroxyl group, enhancing nucleophilicity.
Solvent DMF or DMSO Dissolves reactants and stabilizes intermediates.
Temperature 60–80°C Balances reaction rate and side-product formation.
Molar Ratio Pyrimidinol: ethyl chloroacetate = 1:1.2 Excess acylating agent drives reaction to completion.

Example Reaction:
$$ \text{4,6-Dimethylpyrimidin-2-ol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate} + \text{HCl} $$

Key Challenges and Optimization

Regioselectivity in Pyrimidine Formation

Ensuring substitution at position 2 requires precise control of reaction conditions. For example:

Purification Strategies

  • Solid isolation : Crystallization post-reaction (as in pyrimethanil synthesis).
  • Column chromatography : Required if side products form (e.g., unreacted pyrimidinol or hydrolyzed ethyl chloroacetate).

Alternative Approaches

Coupling Reagents

Advanced methods like mixed-anhydride activation (e.g., TCBOXY reagent) could enhance esterification efficiency:

  • Activation : Ethyl chloroacetate reacts with a coupling reagent (e.g., 2,4,6-trichlorobenzoyl chloride) to form an activated intermediate.
  • Nucleophilic substitution : Pyrimidinol attacks the activated intermediate.
Reagent Advantage Drawback
TCBOXY High yield, stereoselectivity Requires specialized reagents.
DCC/DMAP Widely used, cost-effective Lower yields for sterically hindered substrates.

Summary of Reaction Pathways

Method Steps Yield (Hypothetical) Purity
One-Pot Pyrimidine + Esterification Pyrimidine core synthesis → Esterification 60–70% Moderate (requires chromatography)
Pre-Synthesized Pyrimidinol + Esterification Pyrimidinol procurement → Esterification 70–80% High (if pyrimidinol is pure)
Coupling Reagent Activation Intermediate activation → Substitution 80–90% High

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate exhibits notable antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that similar pyrimidine derivatives effectively inhibited Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics or preservatives .

Anti-inflammatory Properties
Research indicates that compounds containing the pyrimidine moiety can exhibit anti-inflammatory effects. This compound may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its structure allows for modifications that enhance efficacy while reducing side effects associated with traditional NSAIDs .

Case Study: Synthesis and Testing
A recent study synthesized this compound and evaluated its biological activity. The compound was tested against several cell lines, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells. This selective activity highlights its potential as an anticancer agent .

Agricultural Applications

Fungicidal Properties
The compound has been investigated for its fungicidal properties against various plant pathogens. This compound showed effectiveness in controlling fungal diseases in crops, making it a candidate for developing new agricultural fungicides .

Herbicide Development
Research into the herbicidal applications of pyrimidine derivatives suggests that this compound could be modified to enhance selectivity against specific weed species while being safe for crops. This potential makes it a valuable compound in sustainable agriculture practices .

Materials Science

Polymer Chemistry
this compound can be used as a building block in polymer synthesis. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability. Research has focused on using this compound in developing high-performance materials for various industrial applications .

Case Study: Polymer Synthesis
A study detailed the synthesis of polymers incorporating this compound. The resulting materials exhibited enhanced durability and resistance to environmental degradation compared to traditional polymers. This finding opens avenues for applications in coatings and packaging materials .

Data Tables

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAntimicrobial AgentEffective against Gram-positive/negative bacteria
Anti-inflammatory DrugSelective cytotoxicity in cancer cells
Agricultural ScienceFungicideEffective control of fungal pathogens
Herbicide DevelopmentPotential for selective weed control
Materials SciencePolymer SynthesisImproved mechanical properties and thermal stability

Mechanism of Action

The mechanism of action of ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs include derivatives with modifications to the pyrimidine core, ester group, or substituents. Below is a detailed comparison based on synthesis, structural features, and applications.

Structural and Functional Modifications

Compound Name Key Structural Features Synthetic Route Reported Applications
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate - Pyrimidine with 4,6-dimethyl groups
- Oxygen-linked ethyl acetate ester
Likely via nucleophilic substitution between pyrimidin-2-ol and ethyl bromoacetate Medicinal precursor (exact application unspecified)
2-(4,6-Dimethylpyrimidin-2-yl)imino-1-(3-methoxyphenyl)imidazolidin-4-one (1401-B) - Imidazolidinone ring fused to pyrimidine
- 3-Methoxyphenyl substituent
Reaction of 2-(4,6-dimethylpyrimidin-2-yl)guanidine with ethyl bromoacetate Antibacterial agent targeting Pseudomonas aeruginosa
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) - Thioacetate ester
- Thietane ring substituent at pyrimidine 4-position
Reaction of ethyl 2-(6-methyl-4-oxopyrimidin-2-ylthio)acetate with 2-chloromethylthiirane Synthetic intermediate for heterocyclic bioactive molecules (specific activity not detailed)

Key Differences and Implications

Functional Group Variations: The oxygen-based acetoxy group in the target compound contrasts with the thioacetate in Compound 1. Sulfur’s lower electronegativity may enhance lipophilicity and alter metabolic stability .

The 3-methoxyphenyl group in 1401-B may enhance membrane penetration or target specificity against bacterial proteins .

Synthetic Pathways :

  • The target compound’s synthesis likely involves straightforward nucleophilic substitution, whereas 1401-B requires guanidine intermediate formation and cyclization . Compound 1 employs thiirane reagents to introduce the thietane moiety .

Biological Activity

Ethyl 2-(4,6-dimethylpyrimidin-2-yl)oxyacetate is a pyrimidine derivative that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4,6-dimethyl-2-hydroxypyrimidine with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as DNA and bovine serum albumin (BSA). The compound exhibits groove binding , which allows it to interact effectively with DNA, leading to potential cleavage and disruption of DNA processes. This interaction may contribute to its observed antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various microorganisms. In studies assessing its efficacy against common pathogens, the compound demonstrated notable inhibition against:

  • Bacteria :
    • Escherichia coli
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Klebsiella pneumoniae
  • Fungi :
    • Candida albicans
    • Aspergillus flavus

The results indicated that the compound's structure plays a critical role in its effectiveness against these pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis or cell cycle arrest. The specific pathways affected by this compound are still under investigation but may involve disruption of DNA replication and repair mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. Below is a table summarizing key properties and activities:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureSignificant against E. coli, S. aureusInduces apoptosis in cancer cell lines
Ethyl 2-(4,6-dimethylpyrimidin-2-yl)thioacetateStructureModerate activityLimited studies available
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoateStructureSignificant against various pathogensEffective in specific cancer models

Case Studies

Several case studies have highlighted the promising biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial effects when modified with additional functional groups. Compounds with specific substitutions showed improved potency against resistant bacterial strains.
  • Anticancer Mechanisms : Research involving cancer cell lines indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing cell death .
  • Molecular Docking Studies : Computational studies have been performed to predict binding affinities and interactions with target proteins involved in bacterial resistance and cancer proliferation. These studies support the experimental findings regarding its potential as a lead compound for drug development .

Q & A

Q. Table 1: Synthesis Conditions

Reagent Ratio (substrate:ethyl 2-bromoacetate:TEA)SolventTemperature (°C)Time (h)Yield (%)
1:3:4Dioxane9012~35%
1:3:5Dioxane90535%

Basic: How is the compound characterized structurally?

Methodological Answer:
Key characterization techniques include:

  • LCMS : Observed [M+1]+ at m/z 312.2, confirming molecular weight .
  • ¹H NMR : Peaks at δ 11.38 (br s, 1H, NH), 7.71 (d, J = 9.2 Hz, aromatic H), 4.50 (s, 2H, CH₂), and 2.34 (s, 6H, CH₃) .
  • Elemental Analysis : Validate purity (>98%) via combustion analysis.

Q. Table 2: ¹H NMR Data (DMSO-d₆)

δ (ppm)MultiplicityAssignment
11.38br sNH
7.71d (J=9.2 Hz)Aromatic protons
4.50sOCH₂COOEt
2.34s4,6-dimethylpyrimidine

Advanced: How can crystallographic tools elucidate conformational properties?

Methodological Answer:
For structural determination:

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.

Structure Solution : Apply direct methods in SHELXS/SHELXD for phase determination .

Refinement : Optimize models using SHELXL , addressing disorder or thermal parameters .

Visualization : Generate ORTEP diagrams via ORTEP-3 or WinGX to analyze bond angles/geometry .

Q. Key Considerations :

  • Crystallize the compound in ethyl acetate/hexane to obtain ordered blocks .
  • Validate intramolecular hydrogen bonding (e.g., NH⋯O) to confirm bioactive conformations .

Advanced: How to evaluate its potential as a SIRT2 inhibitor?

Methodological Answer:
While the compound itself is not directly studied, its structural analog (2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide) binds SIRT2’s "selectivity pocket" . To assess activity:

Enzyme Assays : Measure IC₅₀ using fluorometric/deacetylase assays with SIRT2-specific substrates (e.g., acetylated α-tubulin).

Crystallographic Studies : Co-crystallize with SIRT2 to map interactions (e.g., hydrophobic contacts with the pyrimidine ring).

SAR Analysis : Modify the oxyacetate group to thioacetamide and compare binding affinity via molecular docking (AutoDock/Vina).

Q. Table 3: Structural Modifications for SAR

ModificationExpected Impact on SIRT2 Binding
Oxy → Thio substitutionEnhanced hydrophobic interactions
Methyl → Ethyl groupsAltered steric hindrance

Advanced: How to resolve contradictions in synthetic yields?

Methodological Answer:
Discrepancies in yields (e.g., 35% vs. lower yields) arise from:

  • Stoichiometry : Excess ethyl 2-bromoacetate (3 eq) improves conversion .
  • Purification : Prep-HPLC with NH₃/NH₄HCO₃ buffer enhances recovery .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

Q. Table 4: Yield Optimization Strategies

VariableOptimization Approach
SolventTest DMF or THF for solubility
BaseReplace TEA with DBU for faster kinetics
TemperatureMicrowave-assisted synthesis at 100°C

Advanced: How to analyze metabolic stability in biological systems?

Methodological Answer:

In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes.

In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to estimate logP, bioavailability, and metabolic hotspots (e.g., ester hydrolysis).

Q. Key Data :

  • logP : Estimated ~1.5 (moderate lipophilicity).
  • Metabolites : Hydrolysis of the ethyl ester to carboxylic acid (predominant pathway).

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